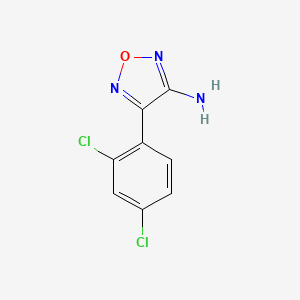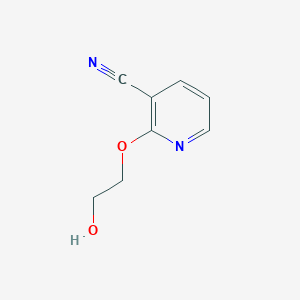
4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Descripción general
Descripción
“4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine” is a complex organic compound. It contains a 2,4-dichlorophenyl group, an oxadiazole ring, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-dichlorophenyl group is a phenyl ring with chlorine atoms at the 2 and 4 positions . The oxadiazole is a heterocyclic ring containing two oxygen atoms and a nitrogen atom . The amine group contains a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. For example, the dichlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the dichlorophenyl group might make the compound relatively non-polar .Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives, including compounds similar to 4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, are known for their wide range of bioactivities. These compounds are recognized for their ability to bind effectively with various enzymes and receptors due to the structural features of the 1,3,4-oxadiazole ring. This binding facilitates numerous weak interactions, contributing to a variety of medicinal applications. The therapeutic potentials of 1,3,4-oxadiazole-based compounds span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other domains. Such compounds are valued for their ability to be used in the treatment of different ailments, highlighting their significant development value in medicinal chemistry (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,2,5 variant, exhibit a broad spectrum of biological activities. Their pharmacological importance is attributed to their structural versatility, allowing for significant modification to synthesize more effective and potent drugs. Coumarin and oxadiazole derivatives, in particular, demonstrate anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This versatility underlines the immense potential of oxadiazole derivatives in drug discovery and development (Jalhan et al., 2017).
Synthesis and Pharmacology of Oxadiazole Derivatives
The synthesis and pharmacological evaluation of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole compounds, are subjects of significant research interest. These compounds are distinguished by their favorable physical, chemical, and pharmacokinetic properties, which enhance their pharmacological activities through hydrogen bond interactions with biomolecules. Oxadiazole derivatives have been shown to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have focused on a series of compounds containing oxadiazole rings, demonstrating their broad biological activities and potential as therapeutic agents (Wang et al., 2022).
Metal-Ion Sensing Applications
Apart from their pharmacological significance, 1,3,4-oxadiazole scaffolds are utilized in the development of chemosensors due to their photoluminescent properties, thermal and chemical stability, and coordination sites. These attributes make oxadiazole derivatives particularly suitable for sensing metal ions, a capability that underscores their versatility and applicability in areas beyond medicinal chemistry, such as material science and analytical chemistry (Sharma et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-8(11)13-14-12-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIURJHEDPOTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)
![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)

![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)

![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
amine](/img/structure/B1460791.png)
![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)